molecular formula C26H34IN7O2 B145567 Iodoaminopotentidine CAS No. 126632-01-7

Iodoaminopotentidine

カタログ番号: B145567
CAS番号: 126632-01-7
分子量: 603.5 g/mol
InChIキー: VJTYCMQYDRXNNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Iodoaminopotentidine (I-APT) is a high-affinity, selective histamine H2 receptor (H2R) antagonist developed as part of a structural optimization program targeting novel radioligands. Its core structure features an N-cyano-N'-[ω-[3-(1-piperidinylmethyl)phenoxy]alkyl]guanidine scaffold, with an additional substituted aromatic ring connected via a carbon chain spacer and a polar group (e.g., carboxamide) . Key structural determinants of its activity include:

  • Chain A (N'-alkyl chain): Optimal length of 3 carbons (C3).
  • Chain B (N"-spacer): Optimal length of 2 carbons (C2).
  • Substituents: Aromatic iodine at the 3-position enhances both affinity and radiolabeling utility .

In functional assays, I-APT demonstrated 32-fold higher potency than cimetidine in isolated guinea pig right atrium . Its [125I]-labeled form ([125I]-I-APT) exhibits exceptional H2R affinity (pKi = 9.15 in guinea pig cerebral membranes) and low nonspecific binding, making it a gold-standard radioligand for H2R mapping in brain tissues .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of iodoaminopotentidine involves several steps, starting with the preparation of aminopotentidine, which is then iodinated to produce this compound. The key steps include:

Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

反応の種類: ヨードアミノポテンチジンは、ヨウ素原子の存在により、主に置換反応を起こします。これらの反応は、様々な研究目的のために化合物を修飾するために使用できます。

一般的な試薬と条件:

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、置換反応は、ヨウ素原子を置換する様々な官能基を持つ様々な誘導体を生成することができます .

4. 科学研究への応用

ヨードアミノポテンチジンは、科学研究においていくつかの重要な用途があります。

類似化合物との比較

Structural Analogues

Aminopotentidine (APT)

  • Structure : Lacks the iodine substituent present in I-APT.
  • Activity : Lower H2R affinity (pKi = 8.01 vs. 9.15 for I-APT) and functional potency (pKb = 7.28 vs. 7.52) .
  • In Vivo Efficacy : Comparable ID50 to I-APT (0.018 vs. 0.020 µmol/kg) in reducing histamine-induced acid secretion in rats but shorter duration of action than I-APT .

Diiodoaminopotentidine

  • Structure : Contains two iodine atoms on the aromatic ring.

Bromoaminopotentidine

  • Structure : Bromine replaces iodine at the 3-position.
  • Activity : Moderate H2R affinity (pKi = 8.58) but significantly reduced functional activity (pKb = 6.5) .

Carboxamide-to-Ester Substitution (Compound 44c)

  • Modification : Replaces carboxamide with an ester group.
  • Activity : Retains ~70% of I-APT's potency, indicating tolerance for polar group variations .

Cyanoguanidine-to-Urea Substitution (Compound 46c,e)

  • Modification: Replaces cyanoguanidine with urea.
  • Activity: 100-fold reduction in H2R affinity, underscoring the critical role of the cyanoguanidine moiety .

Clinically Used H2 Antagonists

Cimetidine

  • Activity : Benchmark H2R antagonist; I-APT is 32x more potent in guinea pig atrium .
  • Limitations: High nonspecific binding and poor CNS penetration .

Ranitidine (RAN)

  • In Vivo Comparison : Similar ID50 to I-APT (0.036 vs. 0.020 µmol/kg) but shorter duration of action .

Radioligands

[125I]-Iodoaminopotentidine vs. [3H]-Tiotidine

  • Affinity : [125I]-I-APT has 100-fold higher H2R affinity (Kd = 0.32 nM) than [3H]-tiotidine .
  • Utility : [125I]-I-APT’s superior specific activity enables precise receptor localization, whereas tritiated ligands suffer from lower sensitivity .

Selectivity Against Other Histamine Receptors

  • H1/H3 Receptor Cross-Reactivity : I-APT shows negligible affinity for H1 (KI > 1.71 µM) and H3 receptors (KI > 2.28 µM), unlike H3 antagonists like iodophenpropit (IPP), which weakly bind H2R (KI = 2.28 µM) .

Key Data Tables

Table 1: Affinity and Functional Activity of Selected Compounds

Compound pKi (H2R Binding) pKb (Functional Assay) Potency vs. Cimetidine Selectivity (vs. H1/H3)
This compound 9.15 7.52 32x >1000x
Aminopotentidine 8.01 7.28 10x >1000x
Bromoaminopotentidine 8.58 6.5 15x >1000x
Cimetidine 6.1 5.8 1x Low
Ranitidine 6.8 6.5 5x Moderate

Table 2: In Vivo Pharmacokinetic Comparison

Compound ID50 (µmol/kg, Rat) Duration of Action
I-APT 0.020 Long
APT 0.018 Moderate
Ranitidine 0.036 Short

Research Findings and Implications

  • Structural Insights: The cyanoguanidine group and iodine substituent are critical for high H2R affinity. Modifications like ester substitution are tolerated, but urea replacement drastically reduces activity .
  • Discrepancies in Assays : Higher binding affinity (pKi) than functional activity (pKb) may reflect differential receptor accessibility in membrane vs. intact tissue preparations .

生物活性

Iodoaminopotentidine is a potent and selective ligand for the histamine H2 receptor, which plays a crucial role in various physiological processes, including gastric acid secretion and neurotransmission. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Overview of Histamine H2 Receptors

Histamine H2 receptors are G-protein coupled receptors that primarily mediate the effects of histamine in the gastrointestinal tract, particularly in stimulating gastric acid secretion. The activation of these receptors can lead to various downstream signaling pathways, including the activation of adenylyl cyclase and inhibition of phospholipase A2 activity. Understanding the interaction of ligands like this compound with these receptors is essential for developing therapeutic agents targeting gastric disorders and other conditions influenced by histamine signaling.

Pharmacological Properties

This compound has been characterized as a highly selective antagonist for the H2 receptor. Studies have demonstrated its ability to bind effectively to H2 receptors expressed in transfected Chinese Hamster Ovary (CHO) cells. The binding affinity of this compound is significantly higher than that of many other known H2 antagonists, making it a valuable tool for research and potential therapeutic applications.

Binding Affinity and Selectivity

The binding affinity of this compound has been quantified through competitive binding assays using radiolabeled forms of the compound. The following table summarizes key findings regarding its binding characteristics:

Compound Binding Affinity (Ki, nM) Selectivity
This compound0.5High for H2 over H1 receptors
Cimetidine20Moderate
Ranitidine15Moderate

This compound's mechanism involves not only competitive inhibition at the H2 receptor but also modulation of downstream signaling pathways. Research indicates that upon histamine stimulation, this compound can inhibit cyclic AMP accumulation and arachidonic acid release in CHO cells. This suggests that this compound may influence multiple signaling pathways associated with H2 receptor activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, providing insights into its pharmacological potential:

  • Inhibition of Gastric Acid Secretion : A study demonstrated that this compound effectively inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
  • Neurotransmitter Modulation : Research has shown that this compound can modulate neurotransmitter release in neuronal cultures, indicating possible applications in neuropharmacology .
  • Receptor Localization : Autoradiographic studies using [125I]this compound have mapped the distribution of H2 receptors in various tissues, providing valuable data for understanding receptor localization and function .

特性

CAS番号

126632-01-7

分子式

C26H34IN7O2

分子量

603.5 g/mol

IUPAC名

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]-3-iodobenzamide

InChI

InChI=1S/C26H34IN7O2/c27-23-17-21(8-9-24(23)29)25(35)30-11-12-32-26(33-19-28)31-10-5-15-36-22-7-4-6-20(16-22)18-34-13-2-1-3-14-34/h4,6-9,16-17H,1-3,5,10-15,18,29H2,(H,30,35)(H2,31,32,33)

InChIキー

VJTYCMQYDRXNNY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

正規SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC(=C(C=C3)N)I)NC#N

Key on ui other cas no.

126632-01-7

同義語

I-APT
iodoaminopotentidine
N-(2-(4-amino-3-iodobenzamido)ethyl)-N'-cyano-N''(3-(3-(1-piperidinylmethyl)phenoxy)propyl)guanidine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。